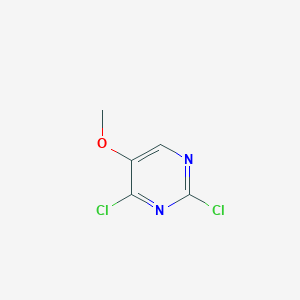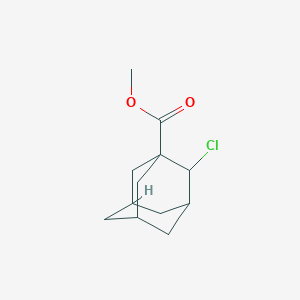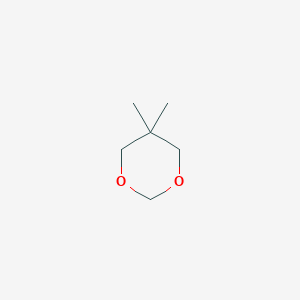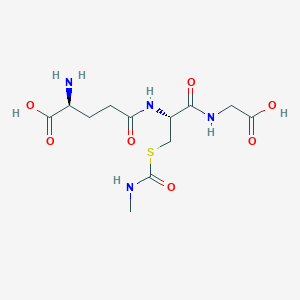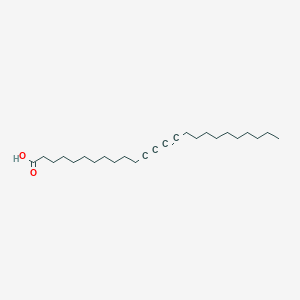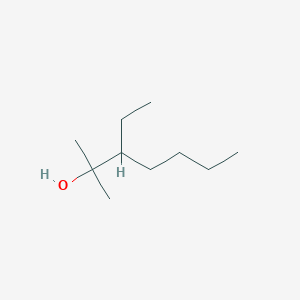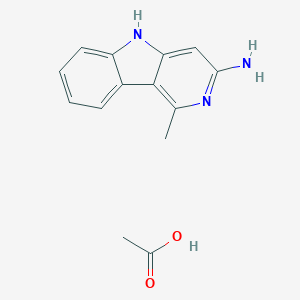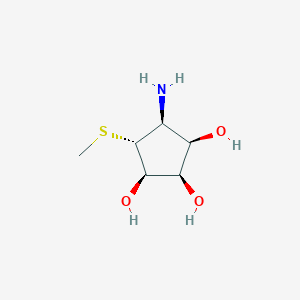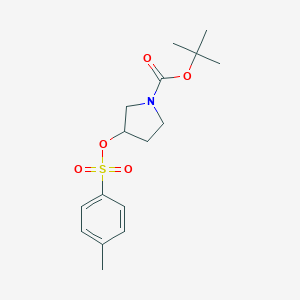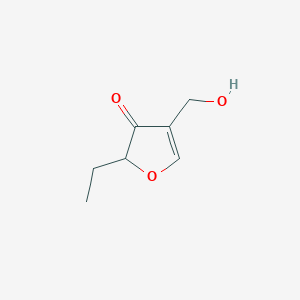
2-Ethyl-4-(hydroxymethyl)furan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-(hydroxymethyl)furan-3-one, commonly known as furaneol, is a naturally occurring organic compound that is widely used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. Furaneol is found in various fruits such as strawberries, pineapples, and tomatoes, and is responsible for their characteristic aroma.
Mecanismo De Acción
Furaneol is believed to act as an agonist of the human sweet taste receptor, thereby enhancing the perception of sweetness in food products. It is also known to interact with other taste receptors, such as the bitter and umami receptors, and enhance their response.
Efectos Bioquímicos Y Fisiológicos
Furaneol has been shown to have various biochemical and physiological effects in humans. It has been reported to have antioxidant and anti-inflammatory properties, and may also have anti-cancer and anti-diabetic effects. Furaneol has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furaneol has several advantages as a laboratory reagent, including its high purity and stability, low toxicity, and easy availability. However, it also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions, which can interfere with certain analytical techniques.
Direcciones Futuras
There are several future directions for research on furaneol, including its potential use as a therapeutic agent for various diseases, its role in modulating the gut microbiome, and its effects on human behavior and cognition. Additionally, further research is needed to explore the mechanisms underlying its taste-enhancing and other physiological effects.
Métodos De Síntesis
Furaneol can be synthesized through various methods, including the acid-catalyzed dehydration of carbohydrates such as fructose and glucose, and the thermal decomposition of ascorbic acid. The most common method involves the acid-catalyzed dehydration of fructose, which yields furaneol in high yields.
Aplicaciones Científicas De Investigación
Furaneol has been extensively studied for its various applications in the food and fragrance industries. It is widely used as a flavoring agent in various food products such as baked goods, beverages, and confectionery. Furaneol has also been used as a fragrance component in perfumes and other personal care products.
Propiedades
Número CAS |
110516-60-4 |
|---|---|
Nombre del producto |
2-Ethyl-4-(hydroxymethyl)furan-3-one |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
2-ethyl-4-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3 |
Clave InChI |
KXYCNEIORCQEFU-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)C(=CO1)CO |
SMILES canónico |
CCC1C(=O)C(=CO1)CO |
Otros números CAS |
110516-60-4 |
Sinónimos |
ethyl-4-hydroxymethyl-3(2H)-Furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



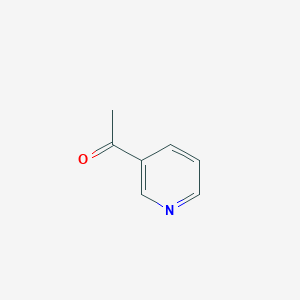
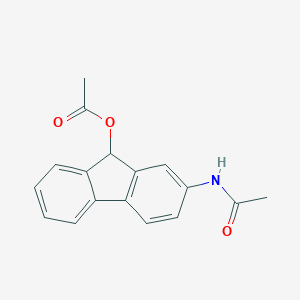
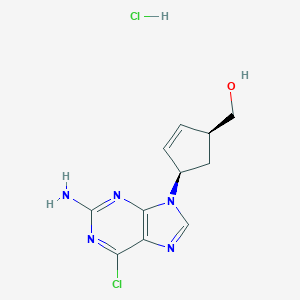
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
